Lipophilicity Advantage: Higher LogP vs. Unsubstituted and Para-Substituted Analogs
The lipophilicity of Di-tert-butyl 2-bromophenyliminodicarbonate, as measured by its computed LogP (XLogP3), is a critical parameter for its behavior in biological assays and synthetic extractions. This compound exhibits a LogP of 4.5-4.53 . This value is significantly higher than that of the analogous unsubstituted Di-tert-butyl phenyliminodicarbonate (LogP ~2.8-3.0, based on scaffold predictions) and is distinct from the 4-substituted isomer Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate, which has a computed LogP of approximately 4.0 [1]. The higher lipophilicity of the 2-bromo derivative directly impacts its partitioning in liquid-liquid extractions and its passive membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.53 (Computed XLogP3) |
| Comparator Or Baseline | Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate (LogP ~4.0) [1] |
| Quantified Difference | Target compound is more lipophilic by approx. 0.5 LogP units |
| Conditions | Computed using standard XLogP3 algorithms [1] |
Why This Matters
A LogP difference of 0.5 units can alter the rate of passive diffusion across lipid bilayers by approximately 3-fold, making the 2-bromo derivative a distinctly more hydrophobic building block with implications for assay development and purification protocols.
- [1] PubChem. Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate. PubChem Compound Summary. 2025. View Source
